
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Descripción general
Descripción
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as MMPP, is a synthetic compound with potential therapeutic applications. It belongs to the class of phenols and pyrazoles, which have been extensively studied for their biological activities. MMPP has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer development. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes. Moreover, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer development.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. This compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide in various tissues. Moreover, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for further investigation. Moreover, this compound has a relatively simple synthesis method and can be easily modified to enhance its biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of pharmacokinetic and pharmacodynamic data.
Direcciones Futuras
There are several future directions for the investigation of 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. Firstly, the pharmacokinetic and pharmacodynamic properties of this compound need to be studied to determine its safety and efficacy in vivo. Secondly, the structure-activity relationship of this compound needs to be explored to identify more potent derivatives. Thirdly, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and oxidative stress need to be investigated further. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.
Aplicaciones Científicas De Investigación
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-15(22-3)10-9-14(17(11)21)16-18(12(2)19-20-16)23-13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHFIMJONRYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)
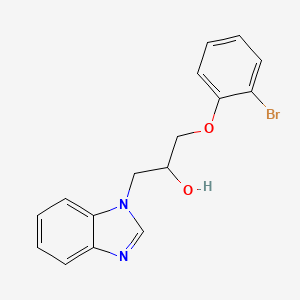

![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
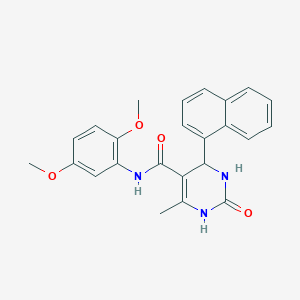
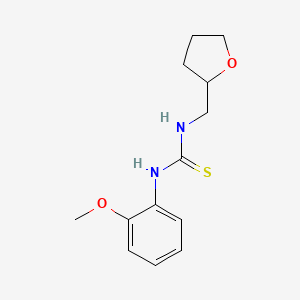
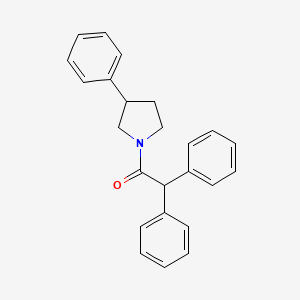
![ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3966385.png)

![N-cyclohexyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3966400.png)
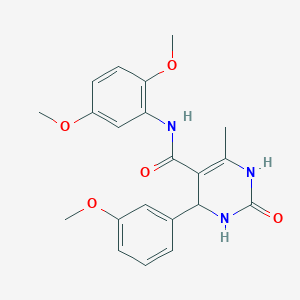
![2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3966424.png)
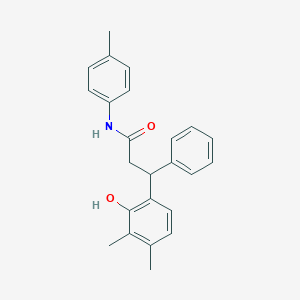
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3966440.png)